2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
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Overview
Description
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is a compound that combines two distinct chemical structures. . The second part, 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine, is a less common structure that may have unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation . The preparation of 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may involve the cyclization of appropriate precursors under specific conditions, although detailed synthetic routes are less documented.
Industrial Production Methods
Industrial production of ibuprofen involves a multi-step process that includes the Friedel-Crafts acylation, hydrolysis, and decarboxylation steps mentioned above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to alcohols under specific conditions.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(2-methylpropyl)phenyl]propanoic acid is widely used in pharmaceutical research for its anti-inflammatory properties. It is also used in studies related to pain management, fever reduction, and inflammation control . The second part of the compound, 2-(2,6,7,8-tetrahydro-1H-cyclopentae
Mechanism of Action
2-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The mechanism of action for 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is less well understood but may involve interactions with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: Another NSAID with similar anti-inflammatory properties.
Flurbiprofen: Similar in structure and function to ibuprofen.
Naproxen: Another NSAID used for pain and inflammation.
Uniqueness
2-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to its widespread use and well-documented efficacy as an NSAID. The combination with 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may offer novel therapeutic properties, although further research is needed to fully understand its potential .
Properties
Molecular Formula |
C26H35NO3 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine |
InChI |
InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15) |
InChI Key |
HVPZPUMHEMTQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3 |
Origin of Product |
United States |
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